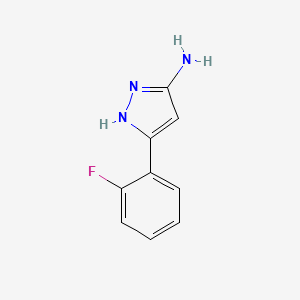
Methyl 4-(3-nitrophenyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrophenyl benzoate esters was synthesized by converting variously substituted organic acids into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and 5-substituted-1,3,4-oxadiazole-2-thioesters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hydrolysis of para-substituted nitrophenyl benzoate esters was investigated using the Hammett linear free-energy relationship .Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets via hydrogen bonding, featuring N-H...N, N-H...O, and C-H...O bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, with a polarized molecular-electronic structure, links molecules into chains of edge-fused rings through hydrogen bonds, exemplifying the compound's versatility in forming distinct molecular architectures (Portilla et al., 2007).
Reaction Kinetics and Mechanism
- The study on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates reveals that the o-methyl group in the benzoyl moiety affects the reaction rate without altering the mechanism. This indicates the specificity of methyl 4-(3-nitrophenyl)benzoate in reaction kinetics, useful for understanding and designing precise chemical reactions (Um et al., 2005).
Biodegradation and Environmental Impact
- Ralstonia sp. SJ98 can biodegrade 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This process involves the formation of catechol as an intermediate, showcasing the potential of microbes in the bioremediation of environmental contaminants related to methyl 4-(3-nitrophenyl)benzoate derivatives (Bhushan et al., 2000).
Catalysis and Chemical Reactions
- The study of catalytic nanoreactors for ester hydrolysis involves 4-nitrophenyl benzoate, related to methyl 4-(3-nitrophenyl)benzoate, focusing on the influence of ionene's side chain length on forming globular hydrophobic microdomains and the ionene's reactivity in catalytic processes (Berlamino et al., 2010).
- 4-Nitrophenyl benzoate's hydrolysis in surfactant solutions indicates how local concentration, electrostatic effects, and the micropolar effect of micelles and premicelles catalyze or inhibit the hydrolysis, shedding light on the behavior of methyl 4-(3-nitrophenyl)benzoate in different microenvironments (Dong, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372983 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-nitrophenyl)benzoate | |
CAS RN |
89900-93-6 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


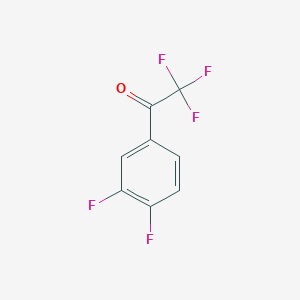
![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
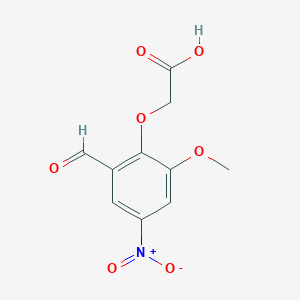

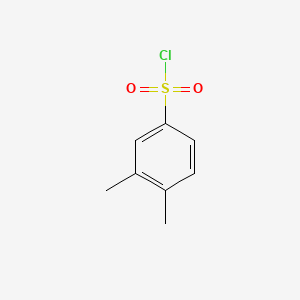

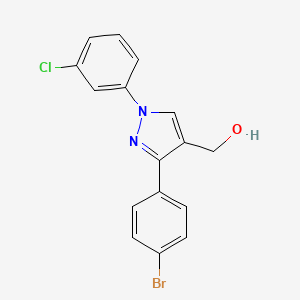
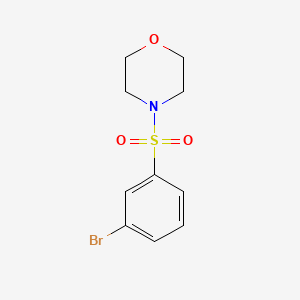
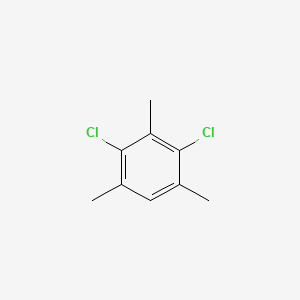
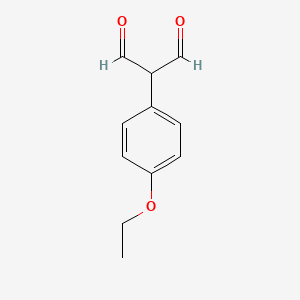
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
